N-(2-methylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide
Overview
Description
N-(2-methylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide is an organic compound that belongs to the class of thiomorpholine derivatives. This compound is characterized by the presence of a thiomorpholine ring, which is a sulfur-containing heterocycle, and an acetamide group attached to a 2-methylphenyl moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide typically involves the following steps:
Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized by reacting a suitable amine with a sulfur-containing reagent under controlled conditions.
Attachment of the Acetamide Group: The acetamide group is introduced by reacting the thiomorpholine derivative with an acylating agent, such as acetic anhydride or acetyl chloride.
Substitution with 2-Methylphenyl Group: The final step involves the substitution of the thiomorpholine derivative with a 2-methylphenyl group, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Catalysts: To enhance the reaction rate and selectivity.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents or nucleophiles like sodium methoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(2-methylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzyme activity, affecting metabolic pathways.
Interact with Receptors: Modulate receptor signaling, leading to changes in cellular responses.
Alter Gene Expression: Influence the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-methylphenyl)-2-(3-oxo-2-piperidinyl)acetamide: Similar structure but contains a piperidine ring instead of a thiomorpholine ring.
N-(2-methylphenyl)-2-(3-oxo-2-morpholinyl)acetamide: Contains a morpholine ring instead of a thiomorpholine ring.
Uniqueness
N-(2-methylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties compared to its analogs. The sulfur atom in the thiomorpholine ring can participate in unique interactions and reactions, making this compound valuable for specific applications.
Properties
IUPAC Name |
N-(2-methylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-9-4-2-3-5-10(9)15-12(16)8-11-13(17)14-6-7-18-11/h2-5,11H,6-8H2,1H3,(H,14,17)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUXIRFITAAQKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC2C(=O)NCCS2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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